![molecular formula C23H21N3O3 B2732092 N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenylbutanamide CAS No. 1797181-67-9](/img/structure/B2732092.png)
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenylbutanamide, also known as FPhC1, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. FPhC1 is a derivative of 1,2,4-oxadiazole, a heterocyclic compound that has been found to possess various biological activities.
Scientific Research Applications
Antimicrobial Activity
Research on pyrazole and imidazole derivatives, including structures similar to the compound , has shown significant antimicrobial activity. These compounds were synthesized using the Mannich base method and demonstrated effectiveness against various microbial strains (Idhayadhulla, Kumar, & Abdul, 2012).
Anti-Cancer Potential
Studies on furazan-3,4-diamide analogs, which share structural similarities with the compound, have indicated substantial anti-proliferation effects, suggesting potential as anti-cancer agents. The importance of the 1,2,5-oxadiazole ring and specific substituents in enhancing this effect has been highlighted (Li et al., 2010).
Antiplasmodial Activities
N-acylated furazan-3-amines, including compounds structurally related to the one , have demonstrated activity against different strains of Plasmodium falciparum. The nature of the acyl moiety significantly influences their antiplasmodial activity, with benzamides showing promising results (Hermann et al., 2021).
Potential in Drug Development
The synthesis and characterization of compounds with the 1,2,5-oxadiazole 2-oxide structure, like the compound , have been studied. These structures are considered promising in the development of drugs for treating neglected diseases (Epishina, Kulikov, & Fershtat, 2022).
Insensitive Energetic Materials
Compounds with structures incorporating 1,2,5- and 1,2,4-oxadiazole rings, related to the compound of interest, have been synthesized and characterized for their potential as insensitive energetic materials. Their stability and detonation performance suggest applications in this area (Yu et al., 2017).
Medicinal Chemistry Applications
Furazans, including 1,2,5-oxadiazoles, are less common in medicinal chemistry but have been applied in drug development. This review of furazan-containing molecules in medicinal chemistry highlights their role in clinical and preclinical drug development programs (Mancini et al., 2021).
properties
IUPAC Name |
N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-2-18(16-9-4-3-5-10-16)23(27)24-19-12-7-6-11-17(19)15-21-25-22(26-29-21)20-13-8-14-28-20/h3-14,18H,2,15H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKOGHRGGZTOQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenylbutanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.